An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde
An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-3-methylbenzaldehyde, with the CAS number 7149-92-0 , is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its substituted benzaldehyde structure makes it a key precursor in the total synthesis of complex natural products. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications and potential biological activities.
Chemical and Physical Properties
2,4-Dimethoxy-3-methylbenzaldehyde is a solid at room temperature, appearing as a white to light yellow powder or crystal.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7149-92-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Melting Point | 52-54 °C | [3] |
| Boiling Point | 109 °C at 4 mmHg | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Solubility | Soluble in methanol |
Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde
The synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde can be achieved through the formylation of the corresponding substituted benzene, 1,3-dimethoxy-2-methylbenzene. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings and represents a plausible synthetic route.[4][5][6]
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol describes the formylation of 1,3-dimethoxy-2-methylbenzene to yield 2,4-Dimethoxy-3-methylbenzaldehyde.
Materials:
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1,3-dimethoxy-2-methylbenzene
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
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Sodium acetate
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Water
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Ice bath
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Standard glassware for organic synthesis
Procedure:
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Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. Maintain the temperature below 10°C during the addition. The mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
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Formylation: Dissolve 1,3-dimethoxy-2-methylbenzene in dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium acetate to neutralize the reaction mixture. This step should be performed carefully as it is an exothermic reaction.
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Extraction and Purification: Extract the product into dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 2,4-Dimethoxy-3-methylbenzaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Applications in Organic Synthesis
2,4-Dimethoxy-3-methylbenzaldehyde is a valuable starting material in the total synthesis of several complex and biologically active natural products. Its functional groups and substitution pattern allow for intricate molecular elaborations.
-
Total Synthesis of (-)-Kendomycin: This compound serves as a key building block in the convergent stereocontrolled total synthesis of (-)-kendomycin, a potent anticancer agent.
-
Total Synthesis of Renierol: It is also utilized as a starting reagent in the total syntheses of renierol, renierol acetate, and renierol propionate, which are marine natural products with potential biological activities.[1]
Biological Activity
While specific biological data for 2,4-Dimethoxy-3-methylbenzaldehyde is limited in the available literature, the broader class of benzaldehyde derivatives has been investigated for various biological activities, including antimicrobial and cytotoxic effects.[7]
Potential Cytotoxic Activity
Research on various benzaldehyde derivatives suggests that they can exhibit cytotoxic effects against cancer cell lines. The proposed mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer.[7] Benzaldehydes have been shown to potentially suppress major signaling pathways such as PI3K/AKT/mTOR, STAT3, NF-κB, and ERK, which are crucial for cancer cell growth, proliferation, and survival.[8][9]
The table below presents hypothetical IC₅₀ values for 2,4-Dimethoxy-3-methylbenzaldehyde against various cancer cell lines to illustrate the type of data relevant to drug development professionals. Note: These values are for illustrative purposes only and are not based on experimental data found in the search results for this specific compound.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 25 |
| MCF-7 | Breast Adenocarcinoma | 40 |
| HeLa | Cervical Adenocarcinoma | 35 |
| PC-3 | Prostate Adenocarcinoma | 50 |
Potential Antimicrobial Activity
Benzaldehyde and its derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes.
The table below provides hypothetical Minimum Inhibitory Concentration (MIC) values for 2,4-Dimethoxy-3-methylbenzaldehyde against common microbial strains. Note: These values are for illustrative purposes only and are not based on experimental data found in the search results for this specific compound.
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 128 |
| Escherichia coli | Gram-negative bacteria | 256 |
| Candida albicans | Fungus | 64 |
Signaling Pathway Involvement
Benzaldehyde derivatives have been implicated in the modulation of various signaling pathways crucial for cell survival and proliferation. One such pathway is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.
Conclusion
2,4-Dimethoxy-3-methylbenzaldehyde is a synthetically important aromatic aldehyde with established applications in the total synthesis of natural products. While its own biological profile is not extensively characterized, the broader family of benzaldehyde derivatives exhibits promising cytotoxic and antimicrobial activities. Further investigation into the specific biological effects of 2,4-Dimethoxy-3-methylbenzaldehyde and its derivatives is warranted to explore their full potential in drug discovery and development. The synthetic accessibility of this compound, coupled with the potential for diverse biological activities, makes it an attractive scaffold for medicinal chemistry research.
References
- 1. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE CAS#: 7149-92-0 [amp.chemicalbook.com]
- 2. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
